molecular formula C12H12N2O4 B14138907 2-(sec-Butyl)-5-nitroisoindoline-1,3-dione

2-(sec-Butyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B14138907
M. Wt: 248.23 g/mol
InChI Key: FVCZYBGABOVAQU-UHFFFAOYSA-N
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Description

2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a nitro group and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the isoindole ring .

Scientific Research Applications

2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the isoindole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-Methylpropyl)-5-nitro-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2-butan-2-yl-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C12H12N2O4/c1-3-7(2)13-11(15)9-5-4-8(14(17)18)6-10(9)12(13)16/h4-7H,3H2,1-2H3

InChI Key

FVCZYBGABOVAQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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